molecular formula C14H12N2O2S B14431991 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- CAS No. 78374-83-1

2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-

Katalognummer: B14431991
CAS-Nummer: 78374-83-1
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: NMSGTJUQMOHMPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- is a complex organic compound with a unique structure that includes a furan ring, a phenylamino group, and a thioxomethyl group

Vorbereitungsmethoden

The synthesis of 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- typically involves multiple steps, starting with the preparation of the furan ring and the phenylamino group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The furan ring and phenylamino group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest significant interactions with certain enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

78374-83-1

Molekularformel

C14H12N2O2S

Molekulargewicht

272.32 g/mol

IUPAC-Name

3-(furan-2-yl)-N-(phenylcarbamothioyl)prop-2-enamide

InChI

InChI=1S/C14H12N2O2S/c17-13(9-8-12-7-4-10-18-12)16-14(19)15-11-5-2-1-3-6-11/h1-10H,(H2,15,16,17,19)

InChI-Schlüssel

NMSGTJUQMOHMPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.